![molecular formula C24H21N B12567363 1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 185669-81-2](/img/structure/B12567363.png)
1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a naphthalene ring and a biphenyl group connected through a methanamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 1-naphthalenemethanamine and 4-bromomethylbiphenyl.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 1-naphthalenemethanamine is reacted with 4-bromomethylbiphenyl under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: The reactions are conducted in large reactors with precise control over temperature and pressure.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalenemethanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Naphthalenemethanone derivatives
Reduction: Reduced amine derivatives
Substitution: Various substituted amine derivatives
Aplicaciones Científicas De Investigación
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenemethanamine: Lacks the biphenyl group, making it less complex.
N-([1,1’-biphenyl]-4-ylmethyl)amine: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness
1-Naphthalenemethanamine, N-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of both the naphthalene and biphenyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its potential for diverse applications in various fields.
Propiedades
Número CAS |
185669-81-2 |
|---|---|
Fórmula molecular |
C24H21N |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylmethyl)-1-(4-phenylphenyl)methanamine |
InChI |
InChI=1S/C24H21N/c1-2-7-20(8-3-1)21-15-13-19(14-16-21)17-25-18-23-11-6-10-22-9-4-5-12-24(22)23/h1-16,25H,17-18H2 |
Clave InChI |
CIALRHJBFOTCJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)
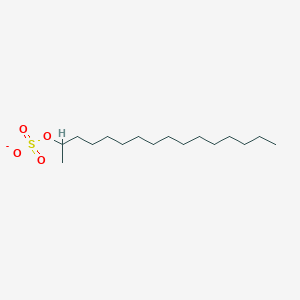
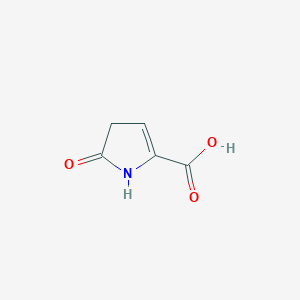
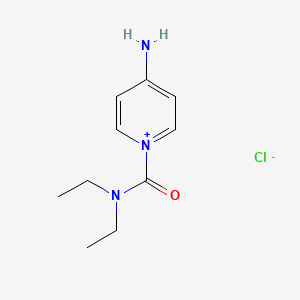
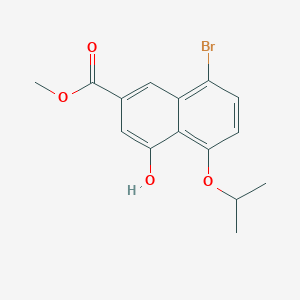
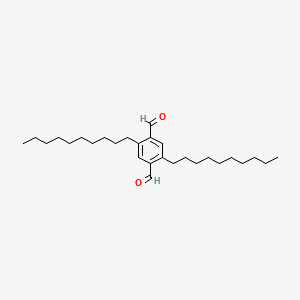
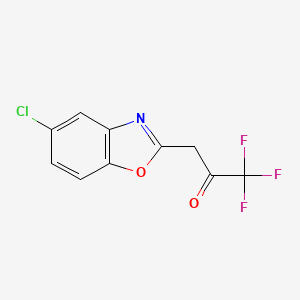
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
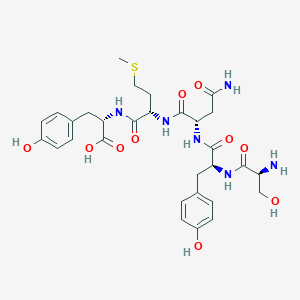
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
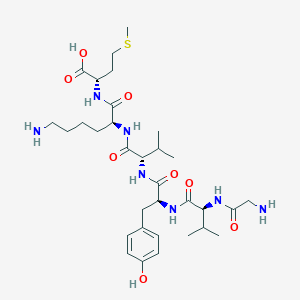
![2-[1-(2-Hydroxy-4-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-5-methylphenol](/img/structure/B12567367.png)
